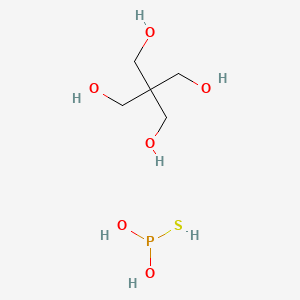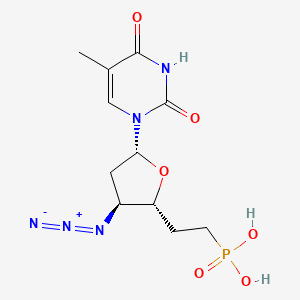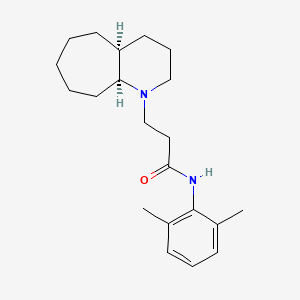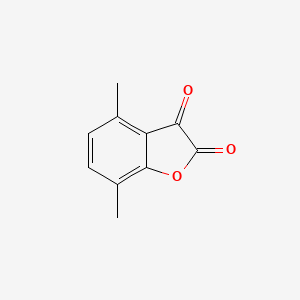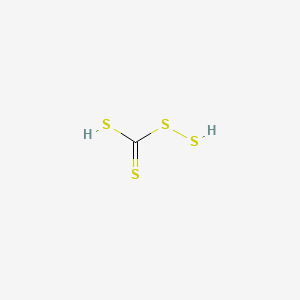
Tetrathioperoxycarbonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrathioperoxycarbonic acid is an intriguing compound with the molecular formula CH₂S₄. It is characterized by the presence of four sulfur atoms bonded to a central carbon atom, forming a unique structure. This compound is part of the broader family of thiocarbonates, which are known for their diverse chemical properties and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrathioperoxycarbonic acid typically involves the reaction of carbon disulfide (CS₂) with sodium hydrosulfide (NaSH). The reaction proceeds as follows: [ \text{CS}_2 + 2 \text{NaSH} \rightarrow \text{Na}_2\text{CS}_3 + \text{H}_2\text{S} ] This reaction yields sodium trithiocarbonate, which can be further processed to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach involves the controlled reaction of carbon disulfide with sodium hydrosulfide under specific conditions to ensure the desired product is obtained.
化学反応の分析
Types of Reactions
Tetrathioperoxycarbonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfur-containing compounds.
Reduction: Reduction reactions can yield simpler thiocarbonates or other sulfur derivatives.
Substitution: The sulfur atoms in the compound can be substituted with other nucleophiles, leading to the formation of diverse products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as lithium aluminum hydride (LiAlH₄). The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction may produce simpler thiocarbonates or sulfides .
科学的研究の応用
Tetrathioperoxycarbonic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Its unique structure makes it a subject of interest in studies related to sulfur metabolism and enzymatic reactions involving sulfur.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting sulfur-related pathways.
Industry: It is used in the production of specialized chemicals and materials, including polymers and nanomaterials
作用機序
The mechanism of action of tetrathioperoxycarbonic acid involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of various sulfur-containing intermediates and products. The pathways involved often include nucleophilic substitution and redox reactions, which are facilitated by the unique electronic properties of the sulfur atoms in the compound .
類似化合物との比較
Similar Compounds
Monothiocarbonate (CO₂S²⁻): Contains one sulfur atom and two oxygen atoms.
Dithiocarbonate (COS₂²⁻): Contains two sulfur atoms and one oxygen atom.
Trithiocarbonate (CS₃²⁻): Contains three sulfur atoms.
Uniqueness
Tetrathioperoxycarbonic acid is unique due to its four sulfur atoms bonded to a single carbon atom, which imparts distinct chemical properties and reactivity compared to other thiocarbonates. This makes it particularly valuable in specialized chemical synthesis and research applications .
特性
CAS番号 |
13074-70-9 |
|---|---|
分子式 |
CH2S4 |
分子量 |
142.3 g/mol |
IUPAC名 |
disulfanylmethanedithioic acid |
InChI |
InChI=1S/CH2S4/c2-1(3)5-4/h4H,(H,2,3) |
InChIキー |
YLMCXNYRFRRKDI-UHFFFAOYSA-N |
正規SMILES |
C(=S)(S)SS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


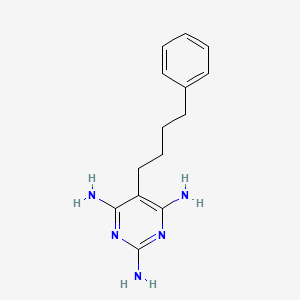
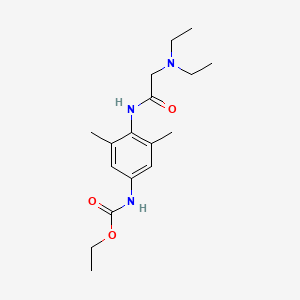

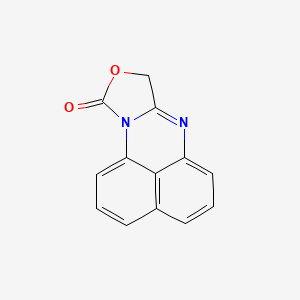
![calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(3H-inden-1-yl)propanoate;(2R)-2-[(4-chlorobenzoyl)amino]-2-(1H-indol-3-yl)acetate](/img/structure/B12807785.png)
![(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)
